

SB-612111 Hydrochloride: A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: SB-612111 hydrochloride

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

SB-612111 hydrochloride is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] Discovered and initially developed by GlaxoSmithKline (formerly Smithkline Beecham), this small molecule has been instrumental in elucidating the physiological and pathological roles of the N/OFQ-NOP system.[2] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of SB-612111, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Development

The discovery of SB-612111 emerged from efforts to develop non-peptide ligands for the NOP receptor, which was identified in 1994.[2] The endogenous ligand for this receptor, N/OFQ, is a 17-amino acid peptide that modulates a wide range of biological functions, including pain, mood, feeding, and reward.[3] The development of small molecule antagonists like SB-612111 was crucial for overcoming the pharmacokinetic limitations of peptide-based ligands and for systematically investigating the therapeutic potential of blocking the NOP receptor.

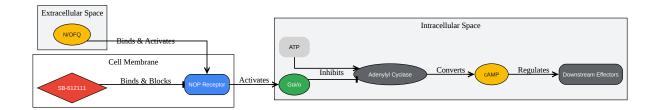
While SB-612111 demonstrated significant promise in preclinical studies, its clinical development has been limited. It was once considered for Phase I clinical trials for the



treatment of Parkinson's disease, but this did not proceed.[2] Nevertheless, SB-612111 remains a valuable research tool for investigating the N/OFQ-NOP system.

Mechanism of Action and Signaling Pathway

SB-612111 acts as a competitive antagonist at the NOP receptor, a G protein-coupled receptor (GPCR).[4] The NOP receptor primarily couples to inhibitory G proteins (Gαi/o). Upon activation by its endogenous ligand N/OFQ, the NOP receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[5] SB-612111 blocks these effects by preventing the binding of N/OFQ to the NOP receptor.



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NOP Receptor Signaling Pathway

Pharmacological Characterization: Data Summary

The pharmacological profile of SB-612111 has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding Affinity of SB-612111



Receptor	Ki (nM)	Reference(s)
NOP	0.33	[6]
μ-opioid	57.6	[6]
к-opioid	160.5	[6]
δ-opioid	2109	[6]

Table 2: In Vitro Functional Antagonist Activity of SB-612111

Assay	Cell Line	pKB / pA2	Reference(s)
GTPyS Binding	CHO(hNOP)	9.70	[4]
cAMP Accumulation	CHO(hNOP)	8.63	[4]
Mouse Vas Deferens	-	8.50	[4]
Rat Vas Deferens	-	8.20	[4]
Guinea Pig Ileum	-	8.35	[4]
Mouse Cerebral Cortex Synaptosomes	-	8.41	[4]

Table 3: In Vivo Efficacy of SB-612111 in Preclinical Models



Model	Species	Effect	Effective Dose (mg/kg, i.p.)	Reference(s)
N/OFQ-induced Pronociception (Tail Withdrawal)	Mouse	Antagonism	0.1 - 1	[5]
N/OFQ-induced Orexigenic Effect	Mouse	Antagonism	1	[5]
Forced Swimming Test	Mouse	Reduced Immobility	1 - 10	[5]
Tail Suspension Test	Mouse	Reduced Immobility	1 - 10	[5]
Traumatic Brain Injury (Improved Cerebral Blood Flow)	Rat	Improvement	Topical application of 10- 100 μΜ	[7][8]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the pharmacological characterization of SB-612111.

In Vitro Assays

- 1. Radioligand Binding Assay
- Objective: To determine the binding affinity (Ki) of SB-612111 for the NOP receptor and other opioid receptors.
- Materials:
 - \circ Cell membranes expressing the receptor of interest (e.g., CHO cells transfected with human NOP, μ , κ , or δ opioid receptors).
 - Radioligand (e.g., [3H]-N/OFQ for NOP receptor).

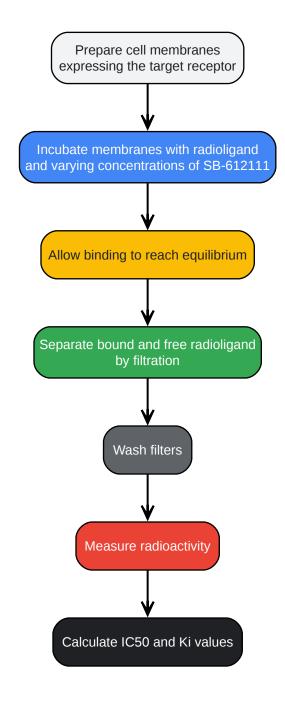


- SB-612111 hydrochloride.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

Procedure:

- Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of SB-612111 in binding buffer.
- Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold binding buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the IC50 value (concentration of SB-612111 that inhibits 50% of specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Radioligand Binding Assay Workflow

2. GTPyS Binding Assay

- Objective: To assess the functional antagonist activity of SB-612111 by measuring its ability to block agonist-stimulated G protein activation.
- Materials:



- Cell membranes expressing the NOP receptor.
- [35S]GTPyS.
- GDP.
- N/OFQ (agonist).
- SB-612111 hydrochloride.
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
- Procedure:
 - Pre-incubate cell membranes with SB-612111 and GDP.
 - Add N/OFQ to stimulate the receptor.
 - Initiate the binding reaction by adding [35S]GTPyS.
 - Incubate to allow for [35S]GTPyS binding to activated G proteins (e.g., 60 minutes at 30°C).
 - Terminate the reaction by filtration.
 - Measure the amount of bound [35S]GTPyS.
 - Determine the ability of SB-612111 to inhibit the N/OFQ-stimulated [35S]GTPγS binding and calculate the pKB.
- 3. cAMP Accumulation Assay
- Objective: To determine the functional antagonist activity of SB-612111 by measuring its effect on adenylyl cyclase activity.
- Materials:
 - Whole cells expressing the NOP receptor (e.g., CHO-hNOP).



- Forskolin (to stimulate adenylyl cyclase).
- N/OFQ.
- SB-612111 hydrochloride.
- Cell lysis buffer.
- cAMP detection kit (e.g., HTRF, ELISA).
- Procedure:
 - Pre-treat cells with SB-612111.
 - Stimulate the cells with a combination of forskolin and N/OFQ.
 - Incubate to allow for changes in intracellular cAMP levels.
 - Lyse the cells and measure the cAMP concentration using a suitable detection method.
 - Determine the ability of SB-612111 to reverse the N/OFQ-mediated inhibition of forskolinstimulated cAMP accumulation and calculate the pKB.

In Vivo Assays

- 1. Mouse Tail Withdrawal Assay
- Objective: To evaluate the ability of SB-612111 to block N/OFQ-induced modulation of nociception.
- · Animals: Male mice.
- Procedure:
 - Administer SB-612111 (e.g., intraperitoneally).
 - After a pre-treatment period, administer N/OFQ (e.g., intracerebroventricularly or intrathecally).

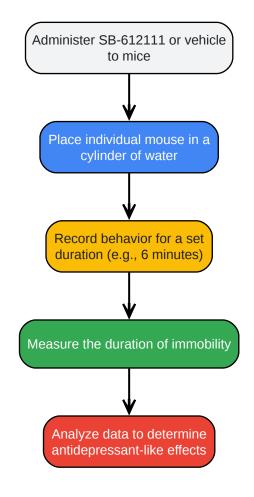
Foundational & Exploratory





- Immerse the distal portion of the mouse's tail in a warm water bath (e.g., 52°C).
- Measure the latency to tail withdrawal.
- An increase in withdrawal latency indicates antinociception, while a decrease indicates pronociception.
- 2. Mouse Forced Swimming Test
- Objective: To assess the antidepressant-like effects of SB-612111.
- Animals: Male mice.
- Procedure:
 - Administer SB-612111.
 - Place the mouse in a cylinder of water from which it cannot escape.
 - Record the duration of immobility during a specified period (e.g., the last 4 minutes of a 6-minute test).
 - A reduction in immobility time is indicative of an antidepressant-like effect.[5]





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Forced Swimming Test Workflow

Conclusion

SB-612111 hydrochloride is a seminal tool compound that has significantly advanced our understanding of the N/OFQ-NOP receptor system. Its high potency and selectivity have made it an invaluable asset in preclinical research across various therapeutic areas, including pain, mood disorders, and neurological conditions. While its own path to clinical application has not been realized, the knowledge gained from studies involving SB-612111 continues to inform the development of new NOP receptor-targeted therapeutics. This guide provides a foundational resource for researchers and drug development professionals working with or interested in the pharmacology of SB-612111 and the broader field of NOP receptor modulation.



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